Formic acid, cobalt salt

Description

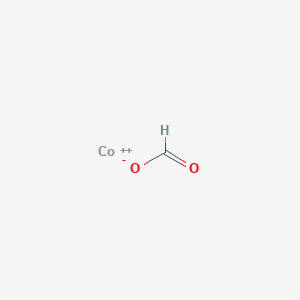

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

cobalt(2+);formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Co/c2-1-3;/h1H,(H,2,3);/q;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTBMRITFLSVJC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCoO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.951 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15731-88-1 | |

| Record name | Formic acid, cobalt salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015731881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, cobalt salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Formic Acid, Cobalt Salt and Its Architectures

Solution-Based Preparation Routes for Cobalt Formate (B1220265)

Solution-based methods are the most common approaches for the synthesis of cobalt formate, offering a versatile platform to control the resulting material's properties. These routes typically involve the reaction of a cobalt precursor with a source of formate ions in a suitable solvent.

Precursor Selection and Reaction Conditions in Cobalt Formate Synthesis

The choice of precursors is a critical factor that dictates the reaction pathway and the final product characteristics. Commonly used cobalt precursors include cobalt acetate (B1210297), cobalt chloride, and cobalt nitrate (B79036). azonano.comacs.org The formate source is often formic acid itself or its salts. For instance, cobalt formate dihydrate can be synthesized by reacting cobalt(II) acetate tetrahydrate with formic acid.

The reaction conditions, such as temperature, pH, and reaction time, play a significant role in the synthesis. These parameters influence the nucleation and growth kinetics of the crystals, thereby affecting their size, shape, and distribution. For example, careful control of these conditions is necessary to obtain uniform, well-defined crystals suitable for specific applications.

Influences of Solvents and Additives on Cobalt Formate Crystallization and Morphology

The solvent system is another crucial element in the solution-based synthesis of cobalt formate. The polarity and viscosity of the solvent can impact the solubility of the precursors and the diffusion of reactants, thereby influencing the crystallization process. usn.no Common solvents include water, ethanol, and dimethylformamide (DMF). researchgate.netnih.gov In some cases, a mixture of solvents is employed to fine-tune the crystallization process. nih.govunifr.ch

Additives can be introduced to the reaction mixture to further control the morphology and prevent agglomeration of the synthesized particles. These can range from simple ions to complex organic molecules that act as capping agents or structure-directing agents. For instance, the use of specific amines can lead to the formation of different cobalt formate-based architectures.

Thermal Decomposition and Solvothermal Approaches to Cobalt Formate Materials

Thermal methods provide an alternative route to synthesize cobalt formate-based materials, often resulting in nanomaterials with high surface areas and specific catalytic properties.

Controlled Thermolysis of Cobalt Formate Precursors for Nanomaterial Fabrication

Controlled thermal decomposition, or thermolysis, of cobalt formate precursors is a widely used technique for producing cobalt-based nanoparticles. azonano.compwr.wroc.plcatalysis.ru In this method, cobalt formate dihydrate is heated to a specific temperature in an inert atmosphere. azonano.com The decomposition process leads to the formation of cobalt nanoparticles, with the size and properties of the nanoparticles being dependent on the decomposition temperature and atmosphere. pwr.wroc.plresearchgate.net For example, decomposing cobalt formate dihydrate at 380 °C in a nitrogen atmosphere can yield cobalt nanoparticles. azonano.com This method is advantageous as it can produce nanoparticles without the need for external reducing agents. azonano.com

Solvothermal Synthesis of Cobalt Formate-Based Structures

Solvothermal synthesis is a powerful technique for preparing crystalline materials, including cobalt formate-based structures. researcher.lifeosti.gov This method involves heating the reaction mixture in a sealed vessel (autoclave) above the boiling point of the solvent. osti.gov The elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of well-defined crystals. osti.gov This technique has been successfully employed to grow single crystals of cobalt-containing metal-organic frameworks. osti.govaip.org The choice of solvent and temperature are critical parameters that determine the final structure and dimensionality of the product. rsc.orgresearchgate.net

Electrochemical and Sustainable Synthesis Strategies for Cobalt Formate

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of electrochemical and green synthesis routes for cobalt formate and related materials.

Electrochemical methods offer a promising alternative for the synthesis of cobalt compounds. For instance, cobalt bis(2-ethylhexanoate) has been synthesized electrochemically using a cobalt anode. This approach can offer better control over the reaction and reduce the use of harsh chemical reagents. While direct electrochemical synthesis of cobalt formate is an area of ongoing research, related electrochemical processes, such as the electrocatalytic reduction of CO2 to formate using cobalt complexes, have been demonstrated. nih.gov

Electrosynthetic Pathways for Cobalt Formate Compounds

Electrosynthesis offers a promising and controllable method for the production of formate, a key component of formic acid, cobalt salt. This approach often involves the electrochemical reduction of carbon dioxide (CO2), a readily available greenhouse gas, utilizing cobalt-based catalysts. These processes are attractive as they can potentially store renewable energy in the form of chemical bonds.

The core of this pathway is the use of cobalt complexes as electrocatalysts. Research has demonstrated the activity of various cobalt complexes in the selective reduction of CO2 to formate. For instance, a cobalt phosphino–thiolate complex ([Co(triphos)(bdt)]⁺) has been shown to selectively produce formate from CO2 in the presence of water. researchgate.net This process can achieve high selectivity, with formate production reaching up to 94%, and demonstrates stability over long-term electrolysis experiments. researchgate.netnih.gov The mechanism is suggested to proceed via a metal-hydride pathway. researchgate.netnih.gov

Another advanced catalyst architecture involves a cobalt-coordinated two-dimensional covalent organic framework (Co-N-COF). This robust electrocatalyst has exhibited excellent performance in the electrochemical conversion of CO2 to formic acid, achieving a Faradaic efficiency of approximately 97.4% and maintaining stability for over 100 hours. researchgate.net The high efficiency is attributed to the specific coordination environment of the single cobalt atoms anchored within the nitrogenated framework. researchgate.net

While much of the research focuses on the electrocatalytic production of formate using cobalt compounds, studies on the reverse reaction, the electrocatalytic oxidation of formate, also provide valuable insights into the electrochemical behavior of these systems. acs.orgnsf.gov For example, cobalt hexacyanoferrate (CoFePB), a Prussian blue derivative, has been identified as an effective and stable electrocatalyst for formate oxidation. researchgate.netrsc.org Such studies are crucial for applications like direct formate fuel cells but also inform the design of catalysts for the synthetic direction.

The general advantages of electrosynthetic methods include the potential for using renewable electricity, high selectivity under controlled potential, and the avoidance of harsh chemical reducing agents, which can contaminate the final product. researchgate.net

| Cobalt-Based Electrocatalyst | Process | Selectivity for Formate (Faradaic Efficiency) | Key Findings | Reference |

|---|---|---|---|---|

| Cobalt phosphino–thiolate complex ([Co(triphos)(bdt)]⁺) | CO₂ Reduction | Up to 94% | Operates in the presence of H₂O with negligible current degradation over 24 hours. | researchgate.netnih.gov |

| Cobalt-coordinated covalent organic framework (Co-N-COF) | CO₂ Reduction | ~97.4% | Demonstrates high stability (100 h) and achieves high partial current densities. | researchgate.net |

| Cobalt complexes with bidentate phosphine (B1218219) ligands | Formate Oxidation | Near-quantitative for CO₂ generation | The presence of pendent amine groups in the ligand is crucial for catalytic activity. | acs.orgnsf.gov |

| Cobalt Hexacyanoferrate (CoFePB) | Formate Oxidation | Effective and selective | Stable, non-noble-metal catalyst tested in a direct formate fuel cell. | researchgate.netrsc.org |

Green Chemistry Principles in Cobalt Formate Production

The production of this compound can be significantly improved by applying the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu These principles provide a framework for creating more sustainable and environmentally friendly synthetic methodologies.

Key Green Chemistry Principles in Cobalt Formate Synthesis:

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. yale.edu In the context of cobalt formate synthesis, this involves designing reactions with high selectivity and yield to minimize byproducts. The use of highly selective catalysts, such as the cobalt complexes discussed in the electrosynthesis section, directly contributes to this principle. researchgate.net

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org The electrosynthesis of formate from CO2 is an excellent example of high atom economy, as it directly converts a waste product into a valuable chemical.

Use of Renewable Feedstocks: A raw material should be renewable whenever technically and economically practicable. yale.edu The formic acid component of the salt can be produced from renewable biomass through processes like hydrolysis and oxidation. nih.govresearchgate.net Utilizing CO2 as a feedstock also aligns with this principle, as it is abundantly available and its consumption helps mitigate climate change. uva.es

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can be recycled, reducing waste. acs.org The synthesis and application of cobalt formate heavily rely on catalysis, both in its own formation (e.g., cobalt-catalyzed CO2 reduction) and its uses. researchgate.netresearchgate.net

Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure whenever possible. yale.eduacs.org Electrosynthetic methods offer the potential for operation under mild conditions, reducing the energy footprint compared to traditional high-pressure and high-temperature industrial processes. rsc.org

By integrating these principles, the synthesis of this compound can shift from traditional routes that rely on non-renewable fossil feedstocks to more sustainable pathways that are both economically viable and environmentally responsible. nih.govvupas.eu

| Green Chemistry Principle | Application in Cobalt Formate Production | Reference |

|---|---|---|

| Prevention & Atom Economy | Utilizing highly selective cobalt catalysts in CO₂ reduction to minimize byproducts and maximize reactant incorporation. | researchgate.netyale.eduacs.org |

| Use of Renewable Feedstocks | Sourcing formic acid from the conversion of biomass or utilizing captured CO₂ as a C1 feedstock. | yale.edunih.govuva.esvupas.eu |

| Catalysis | Employing cobalt complexes as efficient electrocatalysts for the synthesis of formate, replacing stoichiometric reagents. | researchgate.netacs.org |

| Design for Energy Efficiency | Developing electrosynthetic pathways that operate at ambient temperature and pressure. | yale.edursc.org |

| Safer Solvents | Conducting reactions in aqueous media or exploring innovative solvent systems like DMF as a reactant. | researchgate.netyale.eduresearchgate.net |

| Reduce Derivatives | Using specific catalysts that react at a target site, avoiding the need for protecting groups and simplifying processes. | yale.eduacs.org |

Structural Characterization and Coordination Chemistry of Formic Acid, Cobalt Salt Systems

Solid-State Structures and Crystallographic Insights of Cobalt Formate (B1220265)

The solid-state chemistry of cobalt formate is dominated by the formation of extended coordination networks. These structures range from simple hydrated salts to complex, porous metal-organic frameworks (MOFs), each with unique crystallographic features.

Cobalt(II) formate is a key building block for creating three-dimensional (3D) coordination polymers. In these structures, cobalt ions act as nodes, while the formate ligands serve as linkers, connecting the metal centers into an extended network. The most common example, cobalt(II) formate dihydrate (Co(HCOO)₂·2H₂O), is itself considered a 3D metal-organic framework (MOF). wikipedia.orgworldscientific.com This framework is constructed from cobalt centers linked by formate ions, creating a dense, polymeric structure. researchgate.net

Beyond the simple dihydrate, more complex cobalt formate-based MOFs have been synthesized. For instance, a perovskite-like MOF with the formula [(CH₃)₂NH₂][Co(HCOO)₃] demonstrates how the fundamental Co-formate framework can be modified. nih.gov In this structure, the cobalt and formate ions form a perovskite-type lattice, with the dimethylammonium cations occupying the cavities. Another strategy to create 3D frameworks involves using additional, longer organic ligands to act as pillars between 2D cobalt-formate layers. For example, a rod-like ligand, 4,4'-bis(imidazol-1-yl)biphenyl, has been used to pillar 2D metal-formate Kagomé layers, resulting in a 3D open framework. nih.gov These examples highlight the modularity of cobalt formate systems in constructing diverse 3D architectures.

The most well-characterized hydrated species is cobalt(II) formate dihydrate, Co(HCOO)₂·2H₂O. Single-crystal X-ray diffraction studies have provided a detailed understanding of its structure. researchgate.net The compound crystallizes in the monoclinic space group P2₁/c. worldscientific.comresearchgate.net

A key feature of the dihydrate's structure is the presence of two distinct cobalt(II) ion environments within the crystal lattice. researchgate.net

One cobalt center is coordinated exclusively by oxygen atoms from six different formate ligands, creating a CoO₆ octahedron.

The second, independent cobalt center is coordinated by four oxygen atoms from water molecules and two oxygen atoms from two separate formate ions, also forming a CoO₆ octahedron.

These two types of octahedra are linked together by bridging formate ions and an extensive network of hydrogen bonds, resulting in the rigid, three-dimensional polymeric structure. researchgate.net

Table 1: Crystallographic Data for Cobalt(II) Formate Dihydrate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | Co(HCO₂)₂·2H₂O | worldscientific.comresearchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | worldscientific.comresearchgate.net |

| Unit Cell Dimensions | a = 8.680(2) Å | researchgate.net |

| b = 7.160(2) Å | ||

| c = 9.272(2) Å | ||

| β = 97.43(2)° | ||

| Formula Units (Z) | 4 | researchgate.net |

Ligand Coordination Geometries and Bonding in Cobalt Formate Complexes

The structural diversity of cobalt formate systems is a direct result of the formate ligand's flexible coordination behavior and the stereochemical preferences of the cobalt(II) ion.

The formate ligand (HCOO⁻) is a versatile building block in coordination chemistry due to its ability to adopt multiple binding modes. In cobalt formate frameworks, it primarily functions as a bridging ligand, connecting two or more metal centers. Several distinct bridging motifs have been identified:

syn-anti Bridging: This is a common mode where one oxygen atom of the formate coordinates to one cobalt center, and the other oxygen coordinates to a second cobalt center, with the metal ions on opposite sides of the C-O-C plane.

anti-anti Bridging: In this arrangement, both metal centers are on the same side relative to the carboxylate group. nih.gov

Bidentate Chelating: Although less common in simple binary formates, formate can bind to a single metal center through both of its oxygen atoms. An asymmetric bidentate arrangement has been observed in more complex cobalt-bipyridine-formate systems. nsf.gov

Multi-metal Bridging: In heterometallic frameworks, a single formate ligand can bridge multiple metal ions. For instance, in [NaCo(HCOO)₃]∞, each formate ligand binds to two Co²⁺ ions and two Na⁺ ions in a complex syn,syn,anti,anti coordination mode. acs.orgacs.org

This variety in binding allows for the formation of different network topologies, from simple layers to complex 3D frameworks. nih.gov

In the vast majority of its formate coordination polymers, the cobalt(II) ion exhibits a preference for an octahedral coordination geometry. researchgate.netpsu.edu This geometry involves the Co²⁺ ion being surrounded by six donor atoms, typically oxygen. The flexibility of the cobalt ion's coordination sphere is a key factor in the formation of these structures. acs.org

As detailed in the structure of cobalt(II) formate dihydrate, two distinct octahedral environments can coexist within a single crystal structure researchgate.net:

[CoO₆] Octahedron: Formed by six oxygen atoms from six bridging formate ligands.

[CoO₂(H₂O)₄] Octahedron: Comprised of two oxygen atoms from two formate ligands and four oxygen atoms from coordinated water molecules. researchgate.netnih.gov

Even in more complex coordination compounds, such as those incorporating other organic ligands, the Co(II) center often maintains a distorted octahedral geometry. For example, in a complex with pyridyl–pyrazole ligands, the cobalt ion is coordinated by two nitrogen atoms from these ligands and four oxygen atoms from water molecules, again resulting in a distorted octahedron. psu.edu The specific ligands involved influence the degree of distortion from ideal octahedral geometry. bath.ac.ukresearchgate.net

Heterometallic Formate Coordination Frameworks Incorporating Cobalt

The principles of cobalt-formate chemistry can be extended to include other metals, leading to the formation of heterometallic coordination frameworks. In these materials, formate ligands bridge between cobalt and a second, different metal ion, creating structures with potentially novel properties. The synthesis of these materials often involves a one-pot reaction where the different metal ions self-assemble with the formate linkers. rsc.org

Several heterometallic systems incorporating cobalt and an alkali metal have been synthesized and structurally characterized. By adjusting the ratio of reactants and the solvent system, different structures can be isolated. acs.orgnih.gov Examples include:

[Na₂Co(HCOO)₄]∞: In this compound, cobalt-formate layers are linked by sodium ions to form a 3D framework. acs.orgnih.gov

[NaCo(HCOO)₃]∞: This structure features a chiral 3D network with a 4,6-connected topology, where formate ligands bridge both Na⁺ and Co²⁺ ions. acs.orgnih.gov

[KCo(HCOO)₃]n: An isomorphous compound to other potassium-transition metal formates, forming a 3D framework. bohrium.com

[Na₂Co₇(HCOO)₁₆]∞: A more complex sodium-ion-linked 3D framework built upon a cobalt-formate layer containing a 10-membered metal ring. acs.orgnih.gov

These heterometallic frameworks demonstrate that the incorporation of different metal ions can be used to tune the resulting crystal structure, dimensionality, and network topology, further expanding the rich structural chemistry of formate-based coordination polymers. acs.orgnih.gov

Table 2: Examples of Heterometallic Cobalt Formate Frameworks

| Compound Formula | Secondary Metal | Key Structural Feature | Reference |

|---|---|---|---|

| [Na₂Co(HCOO)₄]∞ | Sodium (Na⁺) | 3D framework from Na⁺-linked (4,4) cobalt formate layers | acs.orgnih.gov |

| [NaCo(HCOO)₃]∞ | Sodium (Na⁺) | Chiral network with 4,6-connected topology | acs.orgnih.gov |

| [Na₂Co₇(HCOO)₁₆]∞ | Sodium (Na⁺) | 3D framework based on a cobalt formate layer with a 10-membered metal ring | acs.orgnih.gov |

| [KCo(HCOO)₃]n | Potassium (K⁺) | 3D framework, isomorphous with C2/c structure | bohrium.com |

Design and Synthesis of Multi-Metallic Cobalt Formate Frameworks

The design and synthesis of multi-metallic cobalt formate frameworks, a subset of metal-organic frameworks (MOFs), involve strategic approaches to create materials with tailored properties. These heterometallic systems are typically synthesized via solvothermal or solventless methods, where the choice of metal ions, their ratios, and the reaction solvents are critical variables that dictate the final structure. acs.orgresearchgate.net

One common strategy is the one-pot reaction, where different metal salts are introduced simultaneously. For instance, the reaction of cobalt(II) and sodium(I) salts with formic acid (often generated in situ from the hydrolysis of dimethylformamide, DMF) can yield various Na-Co formate frameworks. acs.orgresearchgate.net The stoichiometry of the metal reactants and the solvent system directly influences the resulting crystalline phase. For example, adjusting the Na:Co ratio and the solvent has led to the successful synthesis of distinct coordination polymers like [Na₂Co(HCOO)₄]∞, [NaCo(HCOO)₃]∞, and [Na₂Co₇(HCOO)₁₆]∞. acs.org The synthesis of other heterometallic frameworks, such as those incorporating Ni²⁺ alongside Co²⁺, also demonstrates that the metal ratio is a key parameter for tuning the final structure. iucr.org

The table below summarizes synthetic approaches for selected multi-metallic cobalt formate frameworks.

| Resulting Framework | Metal Sources | Solvent/Method | Key Finding | Reference |

| [Na₂Co(HCOO)₄]∞ | Cobalt(II) salt, Sodium(I) salt | Solvent-based | Formation of a 3D framework from (4,4) cobalt formate layers linked by Na⁺ ions. | acs.org |

| [NaCo(HCOO)₃]∞ | Cobalt(II) salt, Sodium(I) salt | Solvent-based | Generation of a chiral network with a 4,6-connected topology. | acs.org |

| [Na₂Co₇(HCOO)₁₆]∞ | Cobalt(II) salt, Sodium(I) salt | Solvent-based | A Na⁺-ion-linked 3D framework based on a cobalt formate layer with a 10-membered metal ring. | acs.org |

| [CH₃NH₃]CoₓNi₁₋ₓ(HCOO)₃ | Cobalt(II) salt, Nickel(II) salt | Single crystal growth | Isostructural series where Co/Ni ratio can be tuned, affecting magnetic properties. | iucr.org |

| [Co₃(HCOO)₆]·(CH₃)₂NCOH | Cobalt(II) nitrate (B79036) hexahydrate | Solvothermal (DMF) | Formate ligand generated in situ from DMF hydrolysis, forming a 3D framework. | researchgate.net |

Topological Diversity and Network Architectures in Heterometallic Systems

The introduction of a second metal ion into a cobalt formate framework dramatically increases the potential for topological diversity and the formation of complex network architectures. The differing coordination preferences, ionic radii, and electronic properties of the heterometal compared to cobalt(II) lead to novel structural arrangements that are inaccessible in monometallic systems. mdpi.comnsf.gov

In heterometallic sodium-cobalt formate systems, the network topology is highly dependent on the Na:Co ratio. For example, in [Na₂Co(HCOO)₄]∞, the fundamental building block is a (4,4) cobalt formate layer, which is then linked into a three-dimensional (3D) structure by sodium ions. acs.org A different stoichiometry yields [NaCo(HCOO)₃]∞, which exhibits a more complex and chiral 4,6-connected topology. acs.org Further variation leads to [Na₂Co₇(HCOO)₁₆]∞, a 3D framework built upon cobalt formate layers containing large 10-membered metal rings, all interconnected by sodium ions. acs.org

| Framework | Connectivity / Topology | Key Structural Feature | Coordination Mode of Formate | Reference |

| [Na₂Co(HCOO)₄]∞ | 3D framework from (4,4) layers | Sodium ions link 2D cobalt formate sheets. | Bridges Co²⁺ and Na⁺ ions. | acs.org |

| [NaCo(HCOO)₃]∞ | 4,6-connected topology | Chiral network structure. | syn,syn,anti,anti mode, binding two Co²⁺ and two Na⁺ ions. | acs.org |

| [Na₂Co₇(HCOO)₁₆]∞ | 3D framework | Contains a 10-membered metal ring within the cobalt formate layer. | Bridges Co²⁺ and Na⁺ ions. | acs.org |

| [CH₃NH₃]Co(HCOO)₃ | Perovskite-like | Hydrogen bonding network between methylammonium (B1206745) cation and formate ligands. | Anti-anti bridging. | iucr.org |

| pts topology MOF | 3D framework | Tetrahedral and square nodes interlinked in a chess-like manner. | (μ-κ¹,κ¹)-formates. | mdpi.com |

Molecular Formate-Cobalt Complexes and Host-Guest Interactions

The Role of Auxiliary Ligands in Cobalt-Formate Complexation

In the realm of molecular coordination chemistry, auxiliary ligands play a pivotal role in directing the assembly and determining the final structure and properties of cobalt-formate complexes. nih.govrsc.org These ligands, which coordinate to the cobalt center alongside the formate anions, can be used to control the dimensionality, nuclearity, and functionality of the resulting compound. The formate itself can be introduced directly or formed in situ through the solvothermal decomposition of solvents like DMF. researchgate.netrsc.org

A wide variety of auxiliary ligands have been employed. For example, the use of neutral N-donor linkers like 4,4'-bipyridine (B149096) (bpy) in conjunction with in situ formed formate has led to a cobalt-based MOF with a distorted octahedral geometry around the Co(II) center. rsc.org In this structure, the cobalt is coordinated to two nitrogen atoms from two different bpy ligands and four oxygen atoms from four different formate ligands. rsc.org Similarly, the tripodal ligand 1,3,5-tris(imidazol-1-yl)benzene (tib) has been used to construct 2D and 3D cobalt frameworks. researchgate.net

Entrapment and Dynamics of Guest Species within Cobalt Formate Framework Cavities

The porous nature of many cobalt formate frameworks allows them to act as hosts for a variety of guest species, ranging from small molecules and solvent molecules to larger organic compounds and anions. aip.orguchicago.edu The interactions between the host framework and the entrapped guests are crucial, influencing the stability of the framework and imparting new functionalities. scispace.comnih.gov

In some layered cobalt formate structures, auxiliary ligands that are too bulky to be incorporated into the framework itself can act as guest molecules, residing in the interlayer spaces. For example, in [Co(H₂O)₂(HCOO)₂]·odabco (where odabco is 1,4-diazabicyclo[2.2.2]octane N,N'-dioxide), the odabco molecules are not coordinated to the cobalt but are instead trapped as guests between the cobalt formate layers. mdpi.com The size and chemical environment of the framework's pores or channels dictate which guests can be accommodated. aip.org

The entrapment of guest species is often a dynamic process. oup.com In cationic frameworks, mobile counter-anions and solvent molecules occupy the void spaces. mdpi.com These guest anions can sometimes be exchanged for other ions from solution, a process that can be followed using techniques like single-crystal X-ray diffraction and capillary zone electrophoresis. For instance, a cationic cobalt framework with nitrate anions as guests was shown to undergo ion exchange, taking up iodide anions from solution. mdpi.com The dynamics of guest molecules within the pores, such as rotation or diffusion, can be studied using various analytical methods and are influenced by temperature and the specific nature of the host-guest interactions. oup.comnih.gov This ability to encapsulate and interact with guest species makes cobalt formate frameworks promising materials for applications in areas like selective adsorption, sensing, and catalysis. rsc.orguchicago.edu

| Host Framework Type | Guest Species | Nature of Interaction | Consequence/Observation | Reference |

| Layered Co(II) formate | 1,4-diazabicyclo[2.2.2]octane N,N'-dioxide (odabco) | Non-covalent entrapment | Guest molecules located in the interlayer space. | mdpi.com |

| Cationic 3D Co(II) framework | Nitrate anions, water molecules | Electrostatic, hydrogen bonding | Guests occupy void channels; nitrates can be exchanged for iodide anions. | mdpi.com |

| ZIF-67 (Co-based imidazolate) | Bovine Serum Albumin (BSA) | Encapsulation in cavities | Confinement within the framework confers enhanced thermal stability to the protein. | nih.gov |

| Cationic MOF | Perchlorate (ClO₄⁻) | Electrostatic | Oxidant guest is freely distributed in the channels, enabling rapid laser-responsive deflagration. | nih.gov |

| ZIF-67 (Co-based imidazolate) | Platinum complexes | Cation exchange | High-density single Pt atoms can be incorporated into the framework via cation exchange. | nih.gov |

Mechanistic Understanding of Formic Acid, Cobalt Salt Reactivity and Decomposition

Surface Interactions and Reaction Pathways of Formic Acid on Cobalt Surfaces

The decomposition of formic acid on cobalt is a complex process involving multiple competing pathways, the selectivity of which is highly dependent on temperature. Studies combining ultra-high vacuum (UHV) techniques like X-ray Photoelectron Spectroscopy (XPS) and Temperature Programmed Desorption (TPD) with Density Functional Theory (DFT) calculations have provided a detailed framework for these surface interactions. osti.govmagtech.com.cnresearchgate.net

At cryogenic temperatures, formic acid initially adsorbs molecularly onto cobalt surfaces. On a Co(0001) single crystal, this molecular adsorption is observed at 130 K. osti.govmagtech.com.cnresearchgate.netifpenergiesnouvelles.frnih.gov As the temperature is increased slightly, partial decomposition begins. By 140 K, the formation of carbon monoxide (CO) is detected, which is thought to occur via a formyl (HCO) intermediate. osti.gov

A critical step occurs at approximately 160 K, where the decomposition of formic acid into a surface-bound formate (B1220265) (HCOO) species becomes the dominant pathway. osti.govmagtech.com.cnifpenergiesnouvelles.fr This formate species is thermodynamically very stable, acting as a "thermodynamic sink" on the surface. osti.govmagtech.com.cnresearchgate.net Below 200 K, the formation and desorption of molecular water can also be observed, suggesting that water is formed through bimolecular processes on the surface at these low temperatures. osti.gov

Table 1: Low-Temperature Events in Formic Acid Decomposition on Co(0001) Surface

| Temperature (K) | Observed Phenomenon/Species | Reference |

|---|---|---|

| 130 | Molecular adsorption of formic acid (HCOOH) | osti.govmagtech.com.cnresearchgate.netifpenergiesnouvelles.frnih.gov |

| 140 | Partial decomposition; formation of CO | osti.govmagtech.com.cnifpenergiesnouvelles.fr |

| 160 | Dominant decomposition pathway to formate (HCOO) | osti.govmagtech.com.cnifpenergiesnouvelles.fr |

| < 175 | Formation and desorption of molecular water (H₂O) | osti.gov |

The most favorable decomposition pathway for formic acid has been suggested to be HCOOH → COOH → CO, with the rate-limiting step being the scission of the CO-OH bond. magtech.com.cn

Formate Intermediate Dynamics and Kinetic Behavior in Cobalt Systems

Understanding the dynamic behavior of the formate intermediate is crucial for controlling catalytic reactions. Advanced analytical techniques allow for the observation and kinetic characterization of these transient species under reaction conditions.

In situ spectroscopic techniques are indispensable for identifying and monitoring surface species during a catalytic reaction. Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is particularly powerful for this purpose. On supported cobalt catalysts, DRIFTS can detect the characteristic vibrational bands of formate species (HCOO*). mdpi.com For instance, during CO₂ hydrogenation on cobalt nanoparticles, formate species are identified by bands at 1600 cm⁻¹ and 1415 cm⁻¹. mdpi.com

Similarly, in studies of methanol (B129727) oxidation on cobalt oxide catalysts, in situ XPS has been used to identify surface formate species by a characteristic peak in the C 1s spectra at a binding energy of approximately 288.5 eV. researchgate.netnrel.gov These spectroscopic observations confirm that formate is a common surface species in cobalt-catalyzed reactions involving C1 molecules. However, its presence alone does not confirm its role as a reactive intermediate; it could also be an inactive spectator species that blocks active sites. mdpi.com

Steady-State Isotopic Transient Kinetic Analysis (SSITKA) is a sophisticated technique used to quantify the kinetics of elementary steps in a catalytic cycle under steady-state conditions. researchgate.netnih.govresearchgate.net By switching one of the reactant feeds to an isotopically labeled version (e.g., ¹²CO to ¹³CO, or HCOOH to H¹³COOH) and monitoring the transient response of products and surface species, SSITKA can determine the surface residence time, surface coverage, and intrinsic activity of reaction intermediates. researchgate.netmdpi.com

Catalytic Reaction Mechanisms Mediated by Formic Acid, Cobalt Salt

The formation and subsequent reaction of cobalt formate intermediates are central to several important catalytic transformations. These mechanisms often involve a cobalt hydride (Co-H) species and rely on the interplay between the metal center and the formate ligand. researchgate.netacs.org

One of the most studied reactions is the dehydrogenation of formic acid to produce H₂ and CO₂. researchgate.netacs.org In many homogeneous cobalt-catalyzed systems, the catalytic cycle is initiated by the reaction of a cobalt precursor with formic acid (or a formate salt) to generate a cobalt-formate complex. researchgate.netacs.orgdntb.gov.ua This is often followed by decarboxylation (release of CO₂) to form a cobalt-hydride intermediate. researchgate.net The cobalt-hydride then reacts with another molecule of formic acid to release H₂ and regenerate the cobalt-formate species, thus closing the catalytic cycle. researchgate.netacs.org

Cobalt pincer complexes have shown notable activity for this transformation, even in aqueous media. dntb.gov.uanih.gov DFT calculations on these systems support a mechanism where the substitution of a ligand by formate is the first step, followed by β-hydride elimination to release CO₂ and form the active hydride. dntb.gov.ua

In the context of CO₂ hydrogenation, the reverse reaction, cobalt formate can act as an intermediate. mdpi.com Molecular cobalt complexes can catalyze the selective hydrosilylation of CO₂ to formic acid derivatives. These reactions proceed through consecutive catalytic cycles where a cobalt(I) hydride is the active species, and the formation and subsequent reduction of a cobalt-sillylformate intermediate is a key step.

Table 2: Examples of Catalytic Reactions Mediated by Cobalt Formate Intermediates

| Catalytic Reaction | Catalyst System | Key Mechanistic Feature | Outcome / Metric | Reference |

|---|---|---|---|---|

| Formic Acid Dehydrogenation | Cobalt(I) pincer complex | Formation of Co-formate, decarboxylation to Co-hydride, H₂ release | Active in aqueous medium | dntb.gov.uanih.gov |

| Formic Acid Dehydrogenation | MOF-derived Co-N-C single-atom catalyst | Formation of CoIINx active sites | High activity and stability | |

| Formic Acid Dehydrogenation | Cobalt complex with PP(NH)P ligand | Ligand-metal cooperativity, additive-free | TOF of 67 min⁻¹ | |

| CO₂ Hydrosilylation | Molecular cobalt(II) triazine complex | Stepwise reduction via Co(I) hydride and silyl (B83357) formate intermediate | Selective production of formic acid, formaldehyde, or methanol derivatives | |

| CO₂ Hydrogenation | Co nanoparticles | Formate identified as a spectator species blocking active sites | Lower activity compared to Co nanorods where formate formation is suppressed | mdpi.com |

Mechanistic Pathways for Carbon Dioxide Hydrogenation to Formate

The conversion of carbon dioxide (CO₂) into formate is a significant reaction for chemical energy storage, and cobalt-based catalysts, including cobalt formate itself, play a important role. The primary mechanism for this transformation is known as the formate pathway. mdpi.com In heterogeneous catalysis using cobalt oxides, the reaction network involves multiple intermediates, with the formate pathway being a dominant route for producing methane (B114726) (CH₄) via further reduction. acs.org

In homogeneous catalysis, the process using cobalt complexes is generally understood to occur via a three-step catalytic cycle: researchgate.netrsc.org

Oxidative Addition/H₂ Splitting: The cycle often begins with the activation of hydrogen gas (H₂). This can occur through oxidative addition to a Co(I) center or via a base-promoted heterolytic cleavage to form a cobalt hydride species. researchgate.netrsc.org

Deprotonation: A cobalt dihydride intermediate, such as [Co(dmpe)₂H₂]⁺, is typically deprotonated to form the catalytically active cobalt monohydride species, Co(dmpe)₂H. rsc.org An unexpected and highly efficient mechanism has been identified where the product, the formate anion, acts as the proton acceptor (base) for this deprotonation. This is significantly more favorable than using an external base. rsc.org

CO₂ Hydrogenation: The cobalt monohydride, a potent nucleophile, attacks the electrophilic carbon of a CO₂ molecule. This hydride transfer can proceed through a direct transfer or a reductive elimination mechanism to yield the formate product and regenerate the catalyst for the next cycle. rsc.org

Bimetallic catalysts, such as cobalt-copper systems (CoCu/SiO₂), have demonstrated enhanced activity and 100% selectivity for formate production. rsc.org In these systems, the interface between the two metals is believed to host the active sites. rsc.org Furthermore, advanced cobalt complexes involving Group 13 elements (e.g., Co-Ga and Co-Al) operate through an unusual Co(-I)/Co(I) redox cycle. osti.gov These Co(-I) dihydrogen species are powerful hydride donors, facilitating the transfer of a hydride to CO₂. osti.gov

Oxygen Evolution Reaction (OER) Mechanisms Involving Cobalt Formate Electrocatalysts

The oxygen evolution reaction (OER) is the anodic half-reaction in water splitting, a critical process for hydrogen fuel production. Cobalt compounds are among the most promising non-precious metal catalysts for OER. Cobalt(II) formate dihydrate, a metal-organic framework (MOF), has been shown to function as a heterogeneous electrocatalyst for water oxidation.

The generally accepted OER mechanism on cobalt (oxy)hydroxide surfaces, which form under catalytic conditions, involves several key steps and cobalt-oxo intermediates. Two primary mechanistic pathways are widely considered: acs.org

Water Nucleophilic Attack (WNA): In this pathway, a water molecule attacks a metal-oxo (M=O) species, leading to the formation of an O-O bond.

Intramolecular Coupling (IMC): This mechanism involves the coupling of two adjacent metal-oxo species to form the O-O bond. acs.org

Under operating conditions, cobalt catalysts often form cobalt oxyhydroxide (CoOOH). A key intermediate in the OER on CoOOH is a cobalt superoxide (B77818) species, which forms as Co(III) is oxidized to Co(IV). acs.org The rate-determining step in this process has been identified as the release of molecular oxygen from this superoxide intermediate. acs.org The presence of other metals, such as iron, in cobalt oxides can significantly promote catalytic activity by altering the electronic structure and providing alternative reaction pathways. confex.com The catalytic activity is also highly dependent on the pH and the specific crystalline structure and oxidation state of the cobalt species on the catalyst surface. nih.govscite.ai

Reaction Pathways for Formate Oxidation in Cobalt-Catalyzed Systems

Formate oxidation, the reverse of CO₂ hydrogenation, is a key reaction in formate-based fuel cells. Cobalt-phosphine complexes have emerged as the first examples of earth-abundant, first-row transition metal catalysts for this reaction. nsf.govchemrxiv.org

The proposed mechanism for electrocatalytic formate oxidation by these cobalt complexes involves several key steps: nsf.govchemrxiv.orgacs.org

Hydride Transfer: The reaction is initiated by a direct hydride transfer from the formate anion to the cobalt(II) or cobalt(III) center of the catalyst. nsf.govnih.govresearchgate.net Thermodynamic measurements confirm that these cobalt complexes are energetically primed for this step. nsf.govresearchgate.net

Deprotonation of Cobalt-Hydride: The resulting cobalt-hydride intermediate is then deprotonated. The formate anion itself can act as the base in this step, which leads to the formation of the reduced Co(I) complex and a molecule of formic acid. nsf.govacs.org

Catalyst Regeneration: The active catalytic species is regenerated through electrochemical oxidation. lidsen.com

The ligand structure is critical for catalytic activity and stability. Specifically, cobalt complexes with bidentate phosphine (B1218219) ligands that include pendent amine groups show enhanced performance. nsf.govacs.org These amines are thought to stabilize transition states. nsf.gov In contrast, analogous complexes lacking these amine groups tend to decompose in the presence of high concentrations of formate. nsf.govchemrxiv.orgacs.org

On solid cobalt surfaces, such as Co(0001), the decomposition of formic acid also proceeds via a formate intermediate. ucl.ac.ukacs.org This surface-bound formate is highly stable and represents a thermodynamic sink, requiring elevated temperatures (above 400 K) to decompose further into CO, CO₂, and H₂. ucl.ac.ukacs.orgfigshare.com

Computational Chemistry Approaches to Cobalt Formate Reaction Mechanisms

Density Functional Theory (DFT) Elucidation of Reaction Energy Profiles

Density Functional Theory (DFT) has been an indispensable tool for mapping the intricate reaction pathways of cobalt formate systems. By calculating the potential energy surfaces, DFT provides a detailed, step-by-step view of the catalytic cycles.

For the hydrogenation of CO₂ using a Co(dmpe)₂H catalyst, DFT studies were crucial in revealing an unexpected mechanism. rsc.org They showed that the formate anion itself can act as a base to deprotonate the [Co(dmpe)₂H₂]⁺ intermediate, a pathway with a significantly lower activation energy (ΔG‡ = 10.5 kcal mol⁻¹) compared to the mechanism involving an external Verkade's base (ΔG‡ = 36.9 kcal mol⁻¹). rsc.org DFT calculations also established that the subsequent hydride transfer from the cobalt monohydride complex to CO₂ prefers a reductive elimination mechanism (ΔG‡ = 20.9 kcal mol⁻¹) over a direct transfer (ΔG‡ = 23.3 kcal mol⁻¹). rsc.org

In the study of bimetallic Co-Ga catalysts, DFT calculations mapped out a Co(-I)/Co(I) redox cycle. osti.gov The reaction coordinate diagram, calculated using DFT, identified the free-energy barrier for the critical hydride transfer step to CO₂ as 23.6 kcal/mol. osti.gov For heterogeneous catalysis on cobalt oxide surfaces, DFT has been used to construct complex reaction networks involving dozens of elementary steps to understand the pathways leading to different products like methane or carbon monoxide. acs.orgnih.gov

Similarly, for formic acid dehydrogenation, DFT calculations have detailed the Gibbs free energy profile, showing the substitution of a ligand by formate and the subsequent C-H activation step. nih.govcore.ac.uk In formate oxidation studies, DFT has been used to calculate the thermodynamic hydricity of cobalt complexes, confirming their favorability for direct hydride transfer from formate. nih.govrsc.org

Identification of Rate-Determining Steps and Thermodynamic Sink Intermediates

A key outcome of computational analysis is the identification of kinetic bottlenecks (rate-determining steps, RDS) and thermodynamic traps (thermodynamic sinks), which are critical for rational catalyst design. pnnl.gov

Rate-Determining Steps (RDS):

CO₂ Hydrogenation: In the well-studied Co(dmpe)₂H system, the hydrogenation of CO₂ by the cobalt monohydride active species is identified as the rate-determining step of the entire catalytic cycle, with a calculated free energy barrier of 20.9 kcal mol⁻¹. rsc.org For other systems, such as certain cobalt pincer complexes or Co-Ga complexes, the hydride transfer to CO₂ is the RDS. researchgate.netosti.gov The nature of the RDS can switch depending on the specific cobalt complex and reaction conditions. researchgate.net

Formate Oxidation/Dehydrogenation: For the dehydrogenation of formic acid catalyzed by a cobalt PNP pincer complex, DFT calculations identified the initial C-H activation as the RDS, with a high free energy barrier of 28.78 kcal/mol. core.ac.uk

Thermodynamic Sinks: A thermodynamic sink is a stable intermediate in a reaction pathway that has high energy barriers for subsequent reactions, effectively trapping the catalyst in an inactive or less active state. pnnl.govbunsen.de

Interactive Data Table: Calculated Energy Barriers in Cobalt-Catalyzed Reactions

| Catalytic Process | System/Catalyst | Step | Rate-Determining? | Method | Calculated Energy Barrier (kcal/mol) | Reference |

| CO₂ Hydrogenation | Co(dmpe)₂H | Hydrogenation of CO₂ | Yes | DFT | 20.9 (ΔG‡) | rsc.org |

| CO₂ Hydrogenation | Co(dmpe)₂H | Deprotonation by Formate Anion | No | DFT | 10.5 (ΔG‡) | rsc.org |

| CO₂ Hydrogenation | Co(dmpe)₂H | Deprotonation by Verkade's Base | No | DFT | 36.9 (ΔG‡) | rsc.org |

| CO₂ Hydrogenation | Co-Ga Complex | Hydride transfer to CO₂ | Yes | DFT | 23.6 (ΔG‡) | osti.gov |

| Formic Acid Dehydrogenation | Co(I) PNP Pincer Complex | C-H Activation | Yes | DFT | 28.78 (ΔG‡) | core.ac.uk |

Interactive Data Table: Catalytic Activity in Cobalt-Catalyzed Formate Oxidation

| Catalyst System | Ligand Type | Key Feature | Observed Rate Constant (k_obs) | Reference |

| Cobalt Complex 1 | P₂N₂ (two pendent amines) | High Hydride Affinity | Slower than complex 2 | nsf.gov |

| Cobalt Complex 2 | PNP (one pendent amine) | Strongest Co-H bond | 135 ± 8 h⁻¹ | nsf.gov |

| Cobalt Complex 3 | dppp (no pendent amines) | - | No electrocatalytic turnover | nsf.gov |

| (Cyclopentadienyl)cobalt(III) Complex 4 | Bis(cyclohexylphosphine)amine | - | Generates Co(III)-H & CO₂ | nih.gov |

Advanced Catalytic Applications of Formic Acid, Cobalt Salt

Heterogeneous Catalysis with Cobalt Formate (B1220265) Derivatives

In heterogeneous catalysis, cobalt formate is primarily used as a precursor for creating solid-state catalysts, including supported nanoparticles and metal-organic frameworks (MOFs). These materials are crucial for a range of important industrial and environmental reactions.

Cobalt Formate as a Precursor for Supported Cobalt Catalysts

Cobalt formate serves as an effective precursor for the synthesis of cobalt-containing nanoparticles and supported cobalt catalysts. The thermal decomposition (thermolysis) of cobalt formate is a straightforward method for producing these nanomaterials.

A simple and accessible method involves the thermolysis of cobalt formate in a high-boiling hydrocarbon oil without the need for additional stabilizing ligands. researchgate.net This process yields nanoparticles with an average size of 10–14 nm. X-ray diffraction and electron diffraction analyses reveal that these nanoparticles are primarily composed of cobalt oxides, specifically CoO and Co₃O₄, with a minor component of metallic cobalt. researchgate.net

The properties of the final catalyst, such as particle size and distribution, are critical for its performance in reactions like the Fischer-Tropsch synthesis and CO₂ hydrogenation. researchgate.netresearchgate.net For instance, in CO₂ hydrogenation, supported cobalt catalysts are often prepared by impregnating a support material (like alumina, ceria, or silica) with a solution of a cobalt salt, such as cobalt formate or cobalt nitrate (B79036), followed by calcination and reduction. researchgate.netnih.govmdpi.com During the CO₂ hydrogenation reaction over these catalysts, formate species are often observed on the catalyst surface, acting as key intermediates in the reaction pathway. researchgate.netmdpi.comrsc.orgacs.org The choice of support and the interaction between the cobalt species and the support are crucial for the catalyst's activity and selectivity. researchgate.netrsc.orgacs.org

Table 1: Synthesis of Cobalt Nanoparticles from Cobalt Formate Precursor

| Precursor | Synthesis Method | Stabilizer | Average Particle Size | Composition |

|---|

Electrocatalytic Water Oxidation (Oxygen Evolution Reaction) using Cobalt Formate MOFs

Cobalt(II) formate dihydrate (Co(HCOO)₂·2H₂O) is not just a simple salt but a three-dimensional coordination polymer, which can be classified as a metal-organic framework (MOF). researchgate.networldscientific.comworldscientific.com This cobalt formate MOF has been identified as a promising and efficient heterogeneous electrocatalyst for the water oxidation, or oxygen evolution reaction (OER), a critical process for water splitting and renewable energy storage. researchgate.networldscientific.comworldscientific.com

This functional MOF can be synthesized through novel routes, such as the in-situ generation of formate from the hydrolysis of a solvent like N,N-dimethylformamide (DMF), avoiding the direct use of formic acid or formate salts. researchgate.networldscientific.comworldscientific.com When used as an electrocatalyst for OER in neutral pH, the cobalt formate MOF demonstrates significant activity. researchgate.networldscientific.comworldscientific.com Research has shown that to achieve a current density of 1 mA·cm⁻², an overpotential of only 275.5 mV is required. researchgate.networldscientific.com The catalyst exhibits a high Faradaic efficiency of 89.93% and a turnover frequency (TOF) of 0.277 s⁻¹, making it an efficient material for converting water to molecular oxygen. researchgate.networldscientific.com The catalytic activity is attributed to the water-coordinated Co(II) centers within the framework, which serve as the active sites for water oxidation. worldscientific.com

Table 2: Performance of Cobalt Formate MOF in Electrocatalytic Water Oxidation (OER)

| Catalyst | pH | Overpotential @ 1 mA·cm⁻² | Faradaic Efficiency | Turnover Frequency (TOF) |

|---|

Catalytic Reduction of Carbon Dioxide to Formate

The conversion of carbon dioxide (CO₂), a major greenhouse gas, into valuable chemicals like formate is a key goal in sustainable chemistry. Cobalt-based catalysts have shown significant promise for this transformation. mdpi.commdpi.com The reaction typically proceeds via a "formate pathway," where CO₂ is first hydrogenated to form a formate intermediate (*HCOO) on the catalyst surface. mdpi.com

While the catalyst itself is often a cobalt oxide or a metallic cobalt species, cobalt formate plays a crucial role as either a product or a key intermediate. mdpi.com For instance, cobalt oxide-based electrocatalysts can reduce CO₂ to formate with high selectivity. mdpi.com Nanofibrous Co₃O₄ has been used for the electroreduction of CO₂ to produce formic acid and CO. mdpi.com In another study, a Co₃O₄-CeO₂/carbon catalyst achieved a high Faradaic efficiency for formate of 76.4% at an overpotential of 0.31 V. mdpi.com

Homogeneous systems using soluble cobalt complexes also demonstrate high efficiency. A cobalt phosphino–thiolate complex, for example, can electrochemically reduce CO₂ to formate with a selectivity as high as 94%. nih.gov Similarly, a highly active Co-Ga catalyst system has achieved up to 19,200 turnovers for formate production from the hydrogenation of CO₂. osti.gov These examples underscore the versatility of cobalt in catalyzing CO₂ to formate, a reaction where the cobalt-formate interaction is fundamental.

Dehydrogenation of Formic Acid for Renewable Hydrogen Production

Formic acid (FA) is considered a promising liquid organic hydrogen carrier (LOHC) due to its high hydrogen density, low toxicity, and ease of handling. The release of hydrogen from formic acid through catalytic dehydrogenation (HCOOH → H₂ + CO₂) is a critical step in its application for a hydrogen economy. Cobalt-based catalysts have emerged as effective, earth-abundant alternatives to precious metal catalysts for this reaction. nih.govnih.gov

Molecularly defined cobalt pincer complexes have been developed that catalyze the dehydrogenation of formic acid in aqueous solutions under mild conditions. nih.govnih.gov Some cobalt complexes are even capable of catalyzing the dehydrogenation of neat formic acid without any additives, which is a significant advantage for practical applications. acs.orgchemrxiv.org For example, a (ⁱPrPPMeP)CoH(PMe₃) complex can achieve a turnover number (TON) of up to 7,122 from a single batch of neat formic acid. acs.org The catalytic cycle is proposed to proceed through key intermediates, including a cobalt formate species, which subsequently releases CO₂. acs.org

Photocatalytic systems have also been explored. A pentanuclear cobalt complex, for instance, can promote the dehydrogenation of formic acid under visible light irradiation at ambient temperature, generating H₂ and CO₂. rsc.org

Table 3: Performance of Cobalt Catalysts in Formic Acid Dehydrogenation

| Catalyst System | Reaction Medium | Key Performance Metric |

|---|---|---|

| Cobalt Pincer Complex | Aqueous nih.govnih.gov | First molecularly defined Co catalyst for aqueous FA dehydrogenation. nih.govnih.gov |

| (ⁱPrPPMeP)CoH(PMe₃) | Neat Formic Acid | TON up to 7,122 acs.org |

Homogeneous Catalysis Utilizing Soluble Cobalt Formate Complexes

In homogeneous catalysis, soluble cobalt complexes are used to catalyze a wide range of organic transformations. In many of these reactions, particularly those involving CO₂ or formic acid, cobalt formate species are not merely precursors but are integral, reactive intermediates within the catalytic cycle.

Organic Transformations Catalyzed by Cobalt Formate Complexes

Soluble cobalt catalysts are highly effective for the hydrogenation and hydrosilylation of various functional groups. A notable application is the selective reduction of carbon dioxide. By tuning reaction parameters such as temperature, pressure, and concentration, a single molecular cobalt(II) triazine complex can selectively catalyze the hydrosilylation of CO₂ to formic acid, formaldehyde, or methanol (B129727) levels. acs.org Mechanistic studies, supported by density functional theory (DFT), reveal that these transformations proceed through three distinct, consecutive catalytic cycles, all involving the same cobalt(I) hydride active species. acs.org The formation of a cobalt formate intermediate is the first key step in the reduction cascade.

Cobalt pincer complexes are particularly promising for these transformations. Theoretical studies have mapped the reactivity of various 3d transition metal pincer complexes for CO₂ reduction, highlighting cobalt complexes as having outstanding properties for the initial reduction step to formate. rsc.org

Furthermore, cobalt complexes have been developed for the reverse reaction: the electrocatalytic oxidation of formate to CO₂. Cobalt-phosphine complexes with pendent amine groups are active electrocatalysts for this reaction, proceeding through a mechanism involving hydride transfer from formate to the cobalt center. nsf.govacs.org A complex in this family represents a rare example of a bidirectional catalyst capable of the interconversion of CO₂ and formate. acs.org

Table 4: Examples of Homogeneous Cobalt-Catalyzed Transformations Involving Formate

| Transformation | Catalyst Type | Reactants | Products | Key Feature |

|---|---|---|---|---|

| CO₂ Hydrosilylation | Cobalt(II) triazine complex | CO₂, Silanes | Formic acid, Formaldehyde, Methanol (silylated) | Selectivity controlled by reaction conditions acs.org |

| CO₂ Hydrogenation | Co(BF₄)₂·6H₂O/Tetraphos | CO₂, H₂ | Formates | Homogeneous reduction of CO₂ nih.gov |

| CO₂ Electroreduction | Cobalt pyridine (B92270) thiolate complex | CO₂, Protons | Formate | High selectivity at low overpotential chemrxiv.org |

Electrocatalytic Formate Oxidation by Molecular Cobalt Complexes

The electrocatalytic oxidation of formate (HCOO⁻) is a critical reaction for the development of direct formate fuel cells, which offer a promising alternative for energy conversion. Molecular cobalt complexes have emerged as effective catalysts for this transformation, demonstrating the potential of first-row transition metals in this application. nsf.govresearchgate.net

Research has focused on cobalt-phosphine complexes, particularly those featuring bidentate phosphine (B1218219) ligands with pendent amine groups. nsf.gov These complexes have been shown to be active electrocatalysts for the selective oxidation of formate to carbon dioxide (CO₂) with high efficiency at moderate overpotentials. researchgate.net The general mechanism involves a hydride transfer from the formate ion to the cobalt center, a step for which these complexes are thermodynamically primed. researchgate.netacs.org This is followed by the deprotonation of the resulting cobalt-hydride intermediate, a process facilitated by another formate molecule acting as a base. nsf.govresearchgate.net

The presence and number of pendent amine groups in the ligand backbone play a crucial role in the catalytic activity and stability of the complex. nsf.gov Studies have revealed that cobalt complexes with one or two pendent amine groups are active electrocatalysts, generating CO₂ with nearly quantitative Faradaic efficiency. chemrxiv.org The complex with a single pendent amine was found to be the fastest electrocatalyst in one study, with an observed rate constant of 135 ± 8 h⁻¹ at 25 °C. acs.org In contrast, a similar complex lacking any pendent amine groups did not exhibit electrocatalytic turnover and showed signs of decomposition in the presence of high formate concentrations. nsf.govacs.org This highlights the importance of the ligand design in stabilizing the complex and facilitating the key reaction steps. acs.org The thermodynamic hydricity (hydride-donating ability) of the cobalt-hydride intermediate is a key descriptor, with the strongest cobalt-hydride bond correlating to the fastest catalytic rates. researchgate.net

Performance of Molecular Cobalt Complexes in Electrocatalytic Formate Oxidation

This table summarizes the key performance metrics for a series of cobalt-phosphine complexes in the electrocatalytic oxidation of formate in an acetonitrile (B52724) solvent. The data highlights the influence of pendent amine groups on the catalyst's efficiency and rate.

| Cobalt Complex Ligand | Pendent Amine Groups | Overpotential (V) | Faradaic Efficiency for CO₂ | Observed Rate Constant (k_obs, h⁻¹) | Stability Note |

|---|---|---|---|---|---|

| Bis(2-(diethylamino)ethyl)phosphino)ethane | 2 | 0.45 - 0.57 | Near-quantitative | Slower than single amine complex | Stable during catalysis |

| (2-(Diphenylphosphino)ethyl)diethylamine | 1 | 0.45 - 0.57 | Near-quantitative | 135 ± 8 | Most active and stable catalyst |

| 1,2-Bis(diphenylphosphino)ethane (dppe) | 0 | N/A | N/A | No turnover observed | Decomposes at high formate concentrations |

Specialized Catalytic Roles of Formic Acid, Cobalt Salt

Isolation and Separation of Hydrogen Isotopes

Cobalt formate, specifically in the form of a metal-organic framework (MOF), has demonstrated significant potential for the challenging task of separating hydrogen isotopes, namely deuterium (B1214612) (D₂) from protium (B1232500) (H₂). researchgate.net This application is crucial for producing heavy water for the nuclear industry and for various scientific research applications. The separation relies on the principle of isotope-selective adsorption within the microporous structure of the cobalt formate MOF. researchgate.net

Research has shown that cobalt formate exhibits a distinct D₂-responsive sorption step, leading to a noticeable difference in the uptake capacities for D₂ and H₂. researchgate.netresearchgate.net This selectivity is attributed to the quantum sieving effect and differences in binding affinity. Density functional theory (DFT) calculations have revealed that the cobalt formate framework possesses a significantly higher binding strength for D₂ compared to H₂. researchgate.net This preferential interaction is thought to arise from the additional space created for the denser packing of D₂ molecules within the MOF's pores. researchgate.net The exploitation of this unique sorption behavior results in a promising separation performance, with a reported D₂/H₂ selectivity of up to 44 at a temperature of 25 K and 1 bar pressure. researchgate.net The ability to synthesize cobalt formate on a gram scale further enhances its prospects for potential commercial application in hydrogen isotope separation. researchgate.net

Catalysis in the Synthesis of Fine Chemicals and Industrial Intermediates

Formic acid, in conjunction with cobalt-based catalysts, serves as a versatile and sustainable reagent system for the synthesis of valuable fine chemicals and industrial intermediates. fudan.edu.cnresearchgate.net A primary application is in catalytic transfer hydrogenation (CTH) reactions, where formic acid acts as an efficient and safe hydrogen donor. researchgate.net This method avoids the need for high-pressure gaseous hydrogen. frontiersin.org

A notable example is the reduction of nitroarenes to anilines, which are crucial intermediates in the manufacturing of dyes, pharmaceuticals, and agrochemicals. fudan.edu.cnresearchgate.net Heterogeneous catalysts, such as cobalt nanoparticles entrapped in nitrogen and sulfur-codoped porous carbon shells (Co@NS-C), have been developed for this purpose. researchgate.net These catalysts demonstrate excellent activity and selectivity for the transfer hydrogenation of various functionalized nitroarenes to the corresponding anilines, using formic acid as the hydrogen source under base-free conditions. researchgate.net Similarly, cobalt oxide-based nanomaterials have also proven to be highly selective catalysts for the transfer hydrogenation of nitroarenes with formic acid, achieving high yields. fudan.edu.cn The encapsulated structure of these catalysts often leads to good durability and reusability under demanding reaction conditions. researchgate.net

Beyond reductions, cobalt catalysts facilitate the use of formic acid as a C1 building block, expanding its role in producing commodity chemicals. researchgate.net For instance, molecular cobalt pincer complexes can catalyze the selective hydrosilylation of carbon dioxide to formic acid derivatives, which can then be further transformed. acs.org The cobalt-catalyzed dehydrogenation of formic acid is also a key reaction, providing an in-situ source of hydrogen for various reductive chemical transformations, such as the conversion of levulinic acid (a biomass-derived platform chemical) into gamma-valerolactone (B192634) (GVL), a valuable biofuel and green solvent. scholaris.ca

Cobalt-Catalyzed Synthesis of Fine Chemicals Using Formic Acid

This table outlines examples of catalytic systems where cobalt compounds, in partnership with formic acid, are used to produce valuable chemicals.

| Catalyst Type | Reaction | Product Class | Role of Formic Acid | Key Findings |

|---|---|---|---|---|

| Cobalt Oxide Nanomaterial (Co₃O₄-NGr@C) | Transfer Hydrogenation of Nitroarenes | Anilines | Hydrogen Source | Highly selective with yields up to 97%. fudan.edu.cn |

| Cobalt NPs in N,S-doped Carbon (Co@NS-C) | Catalytic Transfer Hydrogenation (CTH) of Nitroarenes | Anilines | Hydrogen Source | Excellent activity and stability under base-free conditions; catalyst is reusable. researchgate.net |

| Molecular Cobalt Pincer Complex | Hydrosilylation of CO₂ | Formic Acid Derivatives | Product/Reagent | Catalyst controls selective reduction of CO₂ to formic acid, formaldehyde, or methanol levels. acs.org |

| Cobalt or Manganese Salts | Decomposition for Hydrogen Production | Hydrogen Gas (H₂) | Hydrogen Storage/Source | Provides H₂ for subsequent reduction steps, e.g., levulinic acid to GVL. scholaris.ca |

Materials Science and Engineering Applications of Formic Acid, Cobalt Salt

Fabrication of Cobalt-Based Nanomaterials via Formate (B1220265) Precursors

Cobalt formate is a versatile starting material for producing cobalt-based nanomaterials. Its thermal decomposition is a key method where the formate component can act as an internal reducing agent, facilitating the formation of nanostructures without the need for external additives. azonano.com

Synthesis of Cobalt Oxide Nanoparticles

The synthesis of cobalt oxide nanoparticles, particularly the spinel Co₃O₄, is frequently accomplished through the thermal decomposition of cobalt formate and its derivatives. A straightforward method involves the thermolysis of cobalt formate in hydrocarbon oil, which yields nanoparticles with an average size of 10–14 nm, primarily composed of cobalt oxides CoO and Co₃O₄, with a minor component of metallic cobalt. researchgate.net This approach is notable for not requiring extra stabilizing ligands. researchgate.net

Another route is the calcination of cobalt-containing complexes at specific temperatures. For instance, a prepared [Co(PVA)(P-ABA)(H₂O)₃] complex, when calcined at 550°C, produces cobalt(II) oxide (CoO) nanoparticles. nih.gov Similarly, sol-gel methods using cobalt acetate (B1210297) and oxalic acid, followed by calcination at temperatures like 400°C, result in the formation of Co₃O₄ nanoparticles. jconsortium.com The decomposition of basic cobalt carbonate, a related precursor, is also a primary step in preparing spinel Co₃O₄, with the process involving dehydroxylation and decarbonation steps. csu.edu.cn These chemical techniques are favored for producing nanoparticles with a large surface-area-to-volume ratio, which is crucial for their application. jconsortium.com

Control of Nanoparticle Size, Composition, and Morphology

A significant advantage of using formate precursors is the ability to control the physical and chemical properties of the resulting nanoparticles by adjusting synthesis parameters. researchgate.netscholarsresearchlibrary.com Factors such as temperature, precursor concentration, and the presence of stabilizing agents can be manipulated to tune the particle size, composition, and shape. azonano.commdpi.com

For example, the thermal decomposition of cobalt formate in a polyethylene (B3416737) melt has been used to create cobalt crystallites with a mean radius of 3.8 nm. pwr.wroc.pl The thermolysis of cobalt formate dihydrate at 380°C in a nitrogen atmosphere is another method to form cobalt nanoparticles. azonano.com The composition can be controlled by the atmosphere during thermolysis; an inert atmosphere tends to produce metallic cobalt, while an oxygen-containing atmosphere leads to cobalt oxides. azonano.comresearchgate.net Subsequent exposure of freshly prepared metallic cobalt nanoparticles to air can result in their complete conversion to cobalt oxides like CoO and Co₃O₄. mdpi.com

The morphology of the nanoparticles is also highly dependent on the synthesis conditions and the precursors used. The use of different structure-directing agents, such as tartrate or citrate, can lead to Co₃O₄ nanoparticles with distinct block or spherical morphologies, respectively. nih.gov This morphological control is critical as properties like catalytic activity and magnetism are strongly affected by the particle shape and the specific crystal planes exposed. researchgate.net

| Precursor/Method | Synthesis Conditions | Resulting Nanomaterial | Average Particle Size/Morphology |

| Cobalt Formate | Thermolysis in hydrocarbon oil | CoO and Co₃O₄ nanoparticles with minor metallic Co researchgate.net | 10–14 nm researchgate.net |

| Cobalt Formate | Decomposition in polyethylene melt | Metallic Cobalt (Co) crystallites pwr.wroc.pl | 3.8 nm radius pwr.wroc.pl |

| Cobalt Formate Dihydrate | Decomposition at 380°C in Nitrogen | Metallic Cobalt (Co) nanoparticles azonano.com | Not specified |

| Cobalt-citrate complex | Calcination | Spherical Co₃O₄ nanoparticles nih.gov | 40–60 nm nih.gov |

| Cobalt-tartarate complex | Calcination | Block-like Co₃O₄ nanoparticles nih.gov | 200 nm to 1 µm nih.gov |

Metal-Organic Frameworks (MOFs) Derived from Cobalt Formate

Cobalt formate is a key building block for a specific class of metal-organic frameworks (MOFs). These materials are constructed from cobalt ions linked by formate ligands, creating crystalline, porous structures. google.com The inherent porosity and the nature of the cobalt centers give these MOFs unique properties suitable for various applications. iaea.org

Functional MOFs for Gas Separation

The well-defined pores of cobalt formate-based MOFs make them excellent candidates for gas separation and storage. google.commdpi.com These frameworks have shown the ability to selectively adsorb certain gases. For instance, a cobalt formate MOF has demonstrated the ability to selectively separate noble gases like krypton from nitrogen. google.com Research has also revealed that cobalt formate possesses a higher binding strength for deuterium (B1214612) (D₂) than for hydrogen (H₂), leading to notable D₂/H₂ selectivity, which is promising for hydrogen isotope separation. acs.org The efficiency of these MOFs can be enhanced by substituting some of the framework's metal ions; for example, partially substituting zinc with cobalt in the MOF-5 structure has been shown to increase the storage capacity for H₂, methane (B114726) (CH₄), and carbon dioxide (CO₂). researchgate.net

Development of Cobalt Formate MOFs for Energy Storage Applications

Cobalt-based MOFs are extensively researched for their potential in next-generation energy storage devices like batteries and supercapacitors. rsc.orgnih.gov Their high surface area and tunable porosity facilitate ion transport and provide ample active sites for electrochemical reactions, which are critical for energy storage. nih.govacs.org When used as electrode materials, cobalt formate-derived MOFs can exhibit high charge storage capabilities. acs.org For instance, Co₃O₄ derived from a cobalt formate-based MOF has shown promising electrochemical performance for battery applications. mdpi.com The variable oxidation states of cobalt are advantageous for the energy transfer reactions that underpin these devices. nih.gov However, the inherently poor conductivity of some MOFs can be a challenge, often addressed by creating composites with conductive materials. acs.org

Dielectric and Magnetic Phenomena in Cobalt Formate Frameworks

Cobalt formate frameworks can exhibit fascinating and complex physical properties, including coexisting magnetic and dielectric orders. iaea.org The magnetic properties arise from the interactions between the Co(II) ions, which are bridged by the formate ligands. These interactions can lead to weak ferromagnetism or spin-canted antiferromagnetism at low temperatures. iaea.orgresearchgate.net The specific magnetic behavior is highly dependent on the precise crystal structure. nih.gov

In conjunction with magnetism, these frameworks can display slow dielectric relaxation. This phenomenon is often linked to the dynamic movement of guest molecules or ions housed within the cavities of the MOF structure. iaea.orgresearchgate.net The interplay between the magnetic and electrical properties in these materials, sometimes referred to as a multiferroic behavior, makes them subjects of fundamental research and potential candidates for future electronic and spintronic devices. iaea.orgnih.gov

| Framework Application | Material System | Key Finding |

| Gas Separation | Cobalt Formate MOF | Selective adsorption of Krypton over Nitrogen (Kr/N₂ selectivity of 5.4 at 292 K). google.com |

| Gas Separation | Cobalt Formate | High selectivity for Deuterium over Hydrogen (D₂/H₂ selectivity up to 44 at 25 K). acs.org |

| Energy Storage | Cobalt-based MOFs | High surface area and porosity enhance charge storage, making them suitable as electrodes for supercapacitors and batteries. nih.govacs.org |

| Magnetism | Substituted Cobalt Formate Framework | Exhibits weak ferromagnetic behavior due to canted antiferromagnetic interactions between Co(II) ions. nih.gov |

| Dielectric Properties | Hierarchical Cobalt Formate Frameworks | Show slow dielectric relaxation linked to the movement of guest ammonium (B1175870) ions within framework cavities. iaea.orgresearchgate.net |

Precursor Applications in Advanced Materials Deposition

Formic acid, cobalt salt, also known as cobalt(II) formate, is a significant precursor material in the field of materials science and engineering. solubilityofthings.com Its chemical and thermal properties make it a viable candidate for the deposition of cobalt-containing advanced materials. As a precursor, it can be decomposed under controlled conditions to yield cobalt metal, oxides, or other cobalt compounds, which can then be deposited onto a substrate. mdpi.com The choice of precursor is critical in deposition techniques as it influences the purity, morphology, and properties of the resulting material. Cobalt formate offers advantages in certain applications due to its decomposition characteristics and its role as a source of cobalt ions. solubilityofthings.com

Utilization in Thin Film and Coating Technologies

Cobalt(II) formate serves as a precursor in the fabrication of thin films and coatings with a variety of applications, including protective layers, magnetic storage, and catalysis. alibaba.comnih.gov These films can be deposited using techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), where the precursor's volatility and reactivity are key parameters. tosoh.co.jpacs.org

In thin film deposition, the precursor, in this case, cobalt formate, is vaporized and then introduced into a reaction chamber where it decomposes on a heated substrate to form a thin layer of material. acs.org The properties of the resulting film are highly dependent on the deposition conditions, such as temperature, pressure, and the presence of reactant gases. tosoh.co.jp For instance, the decomposition of cobalt formate can be tailored to produce either pure cobalt metal films or cobalt oxide films by controlling the atmosphere within the deposition chamber. acs.org

Cobalt-based coatings are valued for their potential in providing corrosion resistance and for their magnetic properties. alibaba.comcoatingsworld.com Cobalt(II) formate has been used in the production of pigments for advanced coatings and inks, where its stability contributes to the longevity of the pigment's quality. alibaba.com Furthermore, its magnetic properties are utilized in the manufacturing of magnetic recording media. alibaba.com